molecular formula C18H18N2O3S B405444 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid CAS No. 303132-91-4

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid

Cat. No.: B405444
CAS No.: 303132-91-4
M. Wt: 342.4g/mol
InChI Key: UPRAXQDJCBOLJY-UHFFFAOYSA-N
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Description

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid is a complex organic compound with the molecular formula C18H18N2O3S and a molecular weight of 342.41 g/mol This compound features a benzimidazole core linked to a phenoxyethyl group and a propanoic acid moiety via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, where the benzimidazole nitrogen attacks an electrophilic carbon in the phenoxyethyl halide.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a thiol compound under basic conditions.

    Introduction of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage provides additional flexibility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethyl isobutyrate: Similar in structure but lacks the benzimidazole core.

    2-Phenoxyethyl propanoate: Similar ester linkage but different core structure.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid is unique due to its combination of a benzimidazole core, phenoxyethyl group, and thioether linkage, which together confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(22)10-13-24-18-19-15-8-4-5-9-16(15)20(18)11-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRAXQDJCBOLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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